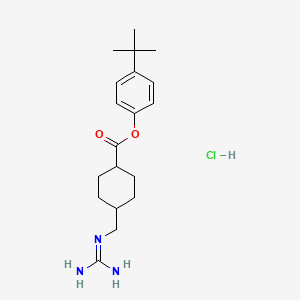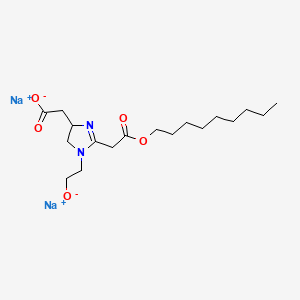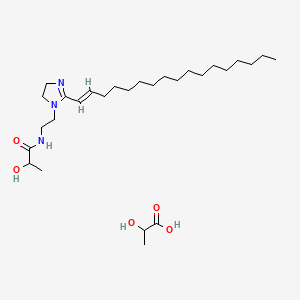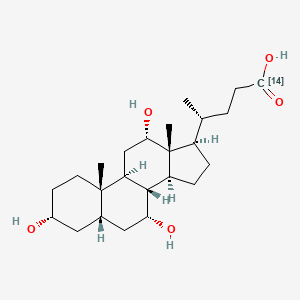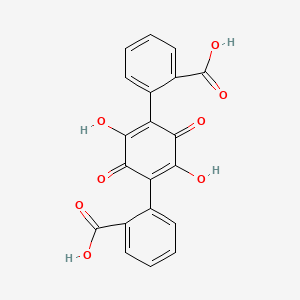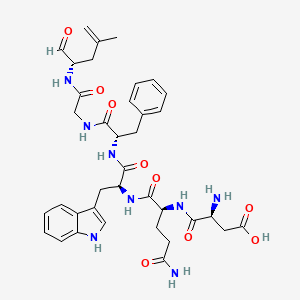
Cyclo(L-alpha-aspartyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-leucyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(L-alpha-aspartyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-leucyl) is a cyclic peptide composed of six amino acids: L-alpha-aspartic acid, L-glutamine, L-tryptophan, L-phenylalanine, glycine, and L-leucine. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(L-alpha-aspartyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-leucyl) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, L-leucine, is attached to the resin.
Coupling: Each subsequent amino acid is coupled to the growing chain using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cyclization: The linear peptide is cleaved from the resin and cyclized using a suitable cyclization reagent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of cyclic peptides like Cyclo(L-alpha-aspartyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-leucyl) often involves automated peptide synthesizers for large-scale synthesis. These machines streamline the SPPS process, allowing for high-throughput production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Cyclo(L-alpha-aspartyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-leucyl) can undergo various chemical reactions, including:
Oxidation: The tryptophan and phenylalanine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.
Scientific Research Applications
Cyclo(L-alpha-aspartyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-leucyl) has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: Investigated for its role in protein-protein interactions and as a potential inhibitor of specific enzymes.
Medicine: Explored for its therapeutic potential in drug development, particularly for its stability and bioavailability.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of Cyclo(L-alpha-aspartyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-leucyl) involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
Cyclo(L-alpha-aspartyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-valyl): Similar structure but with valine instead of leucine.
Cyclo(L-alpha-aspartyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-isoleucyl): Similar structure but with isoleucine instead of leucine.
Uniqueness
Cyclo(L-alpha-aspartyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-leucyl) is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its stability, resistance to enzymatic degradation, and potential for high binding affinity make it a valuable compound for various applications.
This detailed article provides a comprehensive overview of Cyclo(L-alpha-aspartyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-leucyl), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
142959-76-0 |
|---|---|
Molecular Formula |
C37H46N8O9 |
Molecular Weight |
746.8 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[(2S)-5-amino-1-[[(2S)-3-(1H-indol-3-yl)-1-[[(2S)-1-[[2-[[(2S)-4-methyl-1-oxopent-4-en-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C37H46N8O9/c1-21(2)14-24(20-46)42-32(48)19-41-35(52)29(15-22-8-4-3-5-9-22)44-37(54)30(16-23-18-40-27-11-7-6-10-25(23)27)45-36(53)28(12-13-31(39)47)43-34(51)26(38)17-33(49)50/h3-11,18,20,24,26,28-30,40H,1,12-17,19,38H2,2H3,(H2,39,47)(H,41,52)(H,42,48)(H,43,51)(H,44,54)(H,45,53)(H,49,50)/t24-,26-,28-,29-,30-/m0/s1 |
InChI Key |
XEZFPYHBVYERSG-RKHRJCDKSA-N |
Isomeric SMILES |
CC(=C)C[C@@H](C=O)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC(=C)CC(C=O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



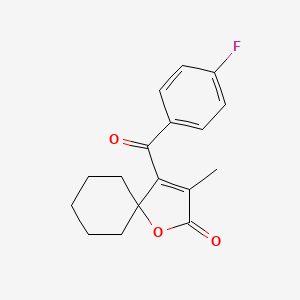

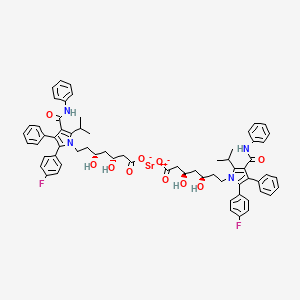
![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)

